molecular formula C10H10N2O3S2 B2354739 Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate CAS No. 383146-85-8

Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B2354739
CAS No.: 383146-85-8
M. Wt: 270.32
InChI Key: CEAQIKVMJBNSAI-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a chemical compound with the molecular formula C10H10N2O3S2. It is known for its unique structure, which includes a thieno[2,3-d]pyrimidine ring system. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine ring system can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by forming disulfide bonds or undergoing redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Sulfanyl Acetates: Compounds with similar sulfanyl and acetate groups but different ring systems.

Uniqueness

Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is unique due to its specific combination of the thieno[2,3-d]pyrimidine ring and the sulfanyl acetate group

Properties

IUPAC Name

ethyl 2-[(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2/c1-2-15-7(13)5-17-10-11-8(14)6-3-4-16-9(6)12-10/h3-4H,2,5H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAQIKVMJBNSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=CS2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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